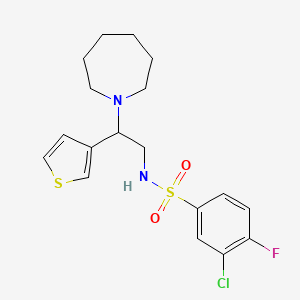

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a benzenesulfonamide derivative featuring a seven-membered azepane ring, a thiophen-3-yl group, and halogenated (Cl/F) aromatic substituents.

Propriétés

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-chloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClFN2O2S2/c19-16-11-15(5-6-17(16)20)26(23,24)21-12-18(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,18,21H,1-4,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQHGWSXMFEGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClFN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common route includes:

Formation of the azepane ring: Starting from a suitable precursor, the azepane ring is synthesized through cyclization reactions.

Introduction of the thiophene group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Attachment of the benzenesulfonamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro and fluoro substituents on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Applications De Recherche Scientifique

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing key structural motifs (e.g., thiophen-3-yl, sulfonamide/benzamide cores, or flexible alkyl-amine chains) from the evidence provided.

Core Structure and Substituents

Key Observations :

- Core Structure : The target’s sulfonamide core differs from benzamide-based analogs in , which may alter hydrogen-bonding capacity and target selectivity. Sulfonamides typically exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), influencing membrane permeability .

- Substituents: Azepane vs. Halogenation: The 3-Cl-4-F substitution on the benzene ring may enhance hydrophobic interactions compared to non-halogenated analogs (e.g., PT-ADA-PPR in ), improving target engagement in enzyme pockets. Thiophen-3-yl: Shared with all compounds, this group contributes π-π stacking interactions; however, its positioning (e.g., terminal vs. embedded in a polymer) modulates solubility and aggregation behavior .

Discussion and Limitations

The provided evidence lacks direct data on the target compound, requiring inferences from structural analogs. Key gaps include:

- Activity Data: No binding affinities, enzymatic inhibition, or cytotoxicity profiles are available for the target.

- Synthetic Details : The absence of synthesis protocols precludes yield or purity comparisons.

Activité Biologique

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structural features, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Azepane Ring : A seven-membered saturated nitrogen-containing ring that contributes to the compound's steric and electronic properties.

- Thiophene Moiety : A five-membered aromatic ring containing sulfur, which enhances the compound's interaction with biological targets.

- Chloro-4-fluorobenzenesulfonamide Group : This functional group is known for its ability to form strong interactions with proteins and other biomolecules.

The molecular formula is C_{14}H_{18ClFN_2O_2S with a molecular weight of approximately 346.5 g/mol.

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in various signaling pathways. The presence of the azepane ring allows for unique interactions with target proteins, potentially modulating their activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes that are critical in disease pathways, particularly in cancer and inflammatory disorders.

- Receptor Modulation : It has been suggested that this compound can act on neurotransmitter systems, influencing pathways related to mood regulation and cognitive function.

Anticancer Potential

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, it has been shown to inhibit KIF18A, a kinesin motor protein essential for mitosis. By disrupting this protein's function, the compound could potentially hinder cancer cell proliferation.

Neuropsychiatric Applications

The thiophene component suggests potential applications in treating neuropsychiatric disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound may influence mood and cognitive functions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Inhibition of KIF18A | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Neurotransmitter Modulation | Showed potential as an antagonist at serotonin receptors, indicating effects on mood regulation. |

| Enzyme Interaction Studies | Revealed binding affinity with specific kinases involved in cellular signaling pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.